molecular formula CH₆Br¹⁵N₃ B1158221 Guanidine-15N3 Hydrobromide

Guanidine-15N3 Hydrobromide

カタログ番号: B1158221
分子量: 142.96
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Guanidine-15N3 Hydrobromide is a stable isotope-labeled derivative of guanidine hydrobromide, where three nitrogen atoms are replaced with the ¹⁵N isotope. Its chemical formula is CH₅¹⁵N₃·HBr, with a molecular weight of approximately 137.97 g/mol (accounting for isotopic substitution). This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic studies as a tracer due to its isotopic enrichment, which enhances detection sensitivity and accuracy in analytical workflows .

Guanidine derivatives, including hydrobromide and hydrochloride salts, are widely recognized for their strong chaotropic properties, enabling protein denaturation and nucleic acid extraction. The isotopic labeling in Guanidine-15N3 Hydrobromide distinguishes it from non-labeled analogs, making it indispensable in quantitative proteomics and isotope dilution assays.

特性

分子式

CH₆Br¹⁵N₃

分子量

142.96

同義語

Guanidine-15N3 Monohydrobromide;  Guanidinium-15N3 Bromide; 

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison

The table below compares Guanidine-15N3 Hydrobromide with structurally related guanidine salts and other hydrobromide-containing compounds:

Compound Chemical Formula Molecular Weight (g/mol) Counterion Isotopic Labeling Primary Applications
Guanidine-15N3 Hydrobromide CH₅¹⁵N₃·HBr 137.97 HBr ¹⁵N₃ NMR/MS tracers, metabolic studies
Guanidine Hydrochloride CH₅N₃·HCl 95.53 HCl None Protein denaturation, RNA/DNA isolation
Galantamine Hydrobromide C₁₇H₂₁NO₃·HBr 368.27 HBr None Cholinesterase inhibition (pharmaceutical)
Key Differences:
  • Counterion Effects : Guanidine-15N3 Hydrobromide and Guanidine Hydrochloride differ in their counterions (Br⁻ vs. Cl⁻), influencing solubility and stability. Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides .
  • Isotopic Labeling: The ¹⁵N₃ labeling in Guanidine-15N3 Hydrobromide enables precise tracking in isotopic experiments, a feature absent in non-labeled analogs like Guanidine Hydrochloride.
  • Pharmacological vs. Research Use : Galantamine Hydrobromide, though structurally unrelated to guanidine derivatives, shares the hydrobromide counterion but is used therapeutically for Alzheimer’s disease, unlike the research-focused guanidine compounds .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Guanidine-<sup>15</sup>N3 Hydrobromide with high isotopic purity?

  • Methodological Answer : Synthesis typically involves reacting isotopically labeled precursors (e.g., <sup>15</sup>N-ammonia) with cyanamide derivatives under controlled acidic conditions. Purification via recrystallization in ethanol/water mixtures ensures removal of unreacted precursors. Characterization requires <sup>15</sup>N NMR (δ ≈ 70–90 ppm for guanidine nitrogens) and mass spectrometry (MS) to confirm isotopic enrichment (>98% <sup>15</sup>N3). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 8.5%, H: 2.1%, N: 23.8%) .

Q. What analytical techniques are essential for verifying the structural integrity of Guanidine-<sup>15</sup>N3 Hydrobromide?

  • Methodological Answer :

  • FT-IR Spectroscopy : Confirm N–H stretching (3100–3500 cm⁻¹) and C=N vibrations (1650–1700 cm⁻¹).
  • X-ray Diffraction (XRD) : Resolve crystalline structure and hydrogen-bonding networks.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) using a C18 column with UV detection at 210 nm .

Q. What safety protocols are critical when handling Guanidine-<sup>15</sup>N3 Hydrobromide?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (pH ≈ 4–5 in solution).
  • Ventilation : Use fume hoods to avoid inhalation of dust (particle size <10 µm).
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicological data for Guanidine-<sup>15</sup>N3 Hydrobromide?

  • Methodological Answer : Contradictions in acute toxicity (e.g., LD50 oral rat: 500–750 mg/kg) may arise from batch variability or impurities. Validate findings via:

  • In vitro assays : Test cytotoxicity in HEK293 cells using MTT assays.
  • Cross-laboratory studies : Replicate protocols with standardized reagents.
  • Meta-analysis : Compare data from PubChem, manufacturer SDSs, and peer-reviewed studies .

Q. What computational approaches model the interaction of Guanidine-<sup>15</sup>N3 Hydrobromide with biomolecules?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study guanidinium-ion binding to proteins (e.g., ribonuclease A).
  • Density Functional Theory (DFT) : Calculate charge distribution and hydrogen-bonding energetics (B3LYP/6-31G* basis set).
  • Isotopic Tracing : Integrate <sup>15</sup>N-labeled data into NMR-based structural models .

Q. How can isotopic labeling with Guanidine-<sup>15</sup>N3 Hydrobromide enhance metabolic flux analysis?

  • Methodological Answer :

  • Stable Isotope-Resolved Metabolomics (SIRM) : Track <sup>15</sup>N incorporation into urea cycle intermediates via LC-MS.
  • Kinetic Modeling : Use software like INCA to quantify isotopic enrichment in time-course studies.
  • Data Validation : Cross-check with <sup>13</sup>C-glucose tracing to control for cross-labeling artifacts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。